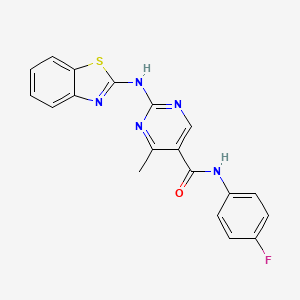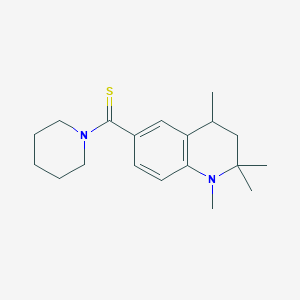![molecular formula C24H28N4O3 B11032958 3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11032958.png)
3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety, a quinazoline ring, and a morpholine group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazoline ring can be constructed through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone . The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE can undergo various chemical reactions, including:
Substitution: The morpholine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, morpholine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield partially or fully hydrogenated derivatives .
Scientific Research Applications
3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
Quinazoline derivatives: Known for their anticancer and antimicrobial properties.
Morpholine-containing compounds: Used in pharmaceuticals and agrochemicals for their diverse biological activities.
Uniqueness
3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1'-propylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H28N4O3/c1-2-11-27-21-10-6-4-8-19(21)24(23(27)30)25-20-9-5-3-7-18(20)22(29)28(24)13-12-26-14-16-31-17-15-26/h3-10,25H,2,11-17H2,1H3 |
InChI Key |
OYBMVUZREGYHQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032875.png)

![5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11032891.png)

![4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032905.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11032915.png)
![morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione](/img/structure/B11032919.png)

![ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11032926.png)
![methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11032928.png)
![4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032936.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)
